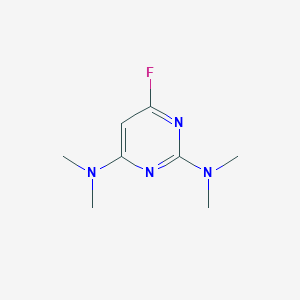

2,4-BIS(DIMETHYLAMINO)-6-FLUOROPYRIMIDINE

CAS No.: 51421-98-8

Cat. No.: VC3955359

Molecular Formula: C8H13FN4

Molecular Weight: 184.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51421-98-8 |

|---|---|

| Molecular Formula | C8H13FN4 |

| Molecular Weight | 184.21 g/mol |

| IUPAC Name | 6-fluoro-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4-diamine |

| Standard InChI | InChI=1S/C8H13FN4/c1-12(2)7-5-6(9)10-8(11-7)13(3)4/h5H,1-4H3 |

| Standard InChI Key | XEDAIGWIUSOOIC-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC(=NC(=N1)N(C)C)F |

| Canonical SMILES | CN(C)C1=CC(=NC(=N1)N(C)C)F |

Introduction

Structural and Molecular Characteristics

Structural Analogues and Comparative Analysis

The compound’s closest analogs include:

-

2,4-DIAMINO-6-FLUOROPYRIMIDINE (CAS: 696-83-3): Lacks dimethylamino groups but shares the fluoropyrimidine backbone .

-

2,4-BIS(DIETHYLAMINO)-6-FLUOROPYRIMIDINE (CAS: 1648-44-8): Features diethylamino groups instead of dimethylamino, with a molecular formula of C₁₂H₂₁FN₄ .

-

2-AMINO-4-DIMETHYLAMINO-6-FLUOROPYRIMIDINE (CAS: 165258-70-8): Contains one dimethylamino and one amino group, formula C₆H₉FN₄ .

Table 1: Comparative Properties of Fluoropyrimidine Derivatives

The dimethylamino groups enhance electron-donating effects compared to amino or diethylamino substituents, influencing reactivity and solubility .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis for 2,4-BIS(DIMETHYLAMINO)-6-FLUOROPYRIMIDINE is documented, analogous methods for fluoropyrimidines suggest a two-step process:

Step 1: Chlorination of Fluorouracil

A precursor such as 2,4-dichloro-6-fluoropyrimidine can be synthesized via chlorination of 6-fluorouracil using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine catalyst (e.g., triethylamine) . For example:

This step mirrors the chlorination of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine .

Step 2: Amination with Dimethylamine

The dichloro intermediate undergoes nucleophilic substitution with dimethylamine (HN(CH₃)₂) under controlled conditions:

Triethylamine may act as an acid scavenger to neutralize HCl, improving yield .

Optimization and Yield

Key parameters include:

-

Temperature: Elevated temperatures (80–100°C) accelerate substitution but risk side reactions .

-

Solvent: Polar aprotic solvents like toluene or dichloromethane enhance reactivity .

-

Stoichiometry: Excess dimethylamine (2.5–3.0 equivalents) ensures complete substitution .

Physicochemical Properties

Solubility and Partitioning

-

Solubility: Moderate in polar solvents (e.g., DMSO, ethanol) due to dimethylamino groups; low in water (logP ~2.3 estimated) .

-

pKa: Predicted 3.1–4.1 for the pyrimidine ring nitrogen, influenced by electron-donating substituents .

Reactivity and Functionalization

Electrophilic Substitution

The fluorine atom at position 6 is susceptible to nucleophilic displacement, enabling further derivatization:

Common nucleophiles include hydrazine, alkoxides, or thiols .

Stability Under Acidic/Basic Conditions

-

Acidic Conditions: Protonation of dimethylamino groups may occur, altering solubility.

-

Basic Conditions: Deprotonation of ring nitrogen enhances nucleophilic reactivity .

Industrial and Research Applications

Pharmaceutical Intermediates

Fluoropyrimidines are precursors to anticancer agents (e.g., 5-fluorouracil analogs) and kinase inhibitors. The dimethylamino groups may improve bioavailability .

Agrochemical Development

Analogous compounds like florasulam (a triazolopyrimidine sulfonamide herbicide) rely on fluoropyrimidine intermediates . The dimethylamino groups could modulate herbicidal activity.

Materials Science

Fluorinated pyrimidines are explored as ligands in coordination chemistry or monomers for high-performance polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume